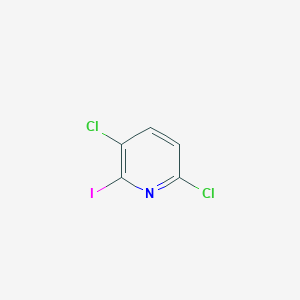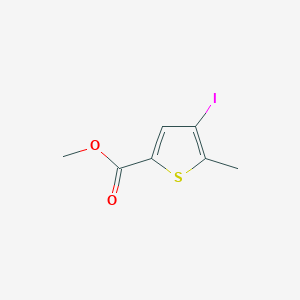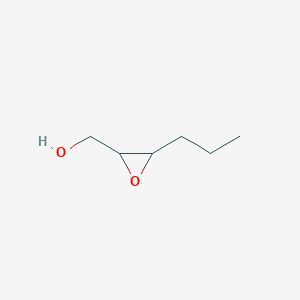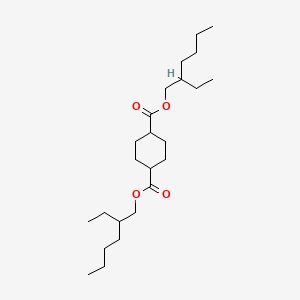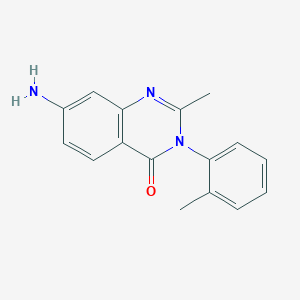
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, may exhibit unique properties due to its specific functional groups and structural configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one with an amine source to introduce the amino group at the 7-position. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
For industrial production, the synthesis would be scaled up, and the process would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
2-Methylquinazoline: Lacks the amino and o-tolyl groups.
3-(o-Tolyl)quinazoline: Lacks the amino group.
Uniqueness
7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the amino group at the 7-position and the o-tolyl group at the 3-position. These functional groups can significantly influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives.
Properties
CAS No. |
734-44-1 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,17H2,1-2H3 |
InChI Key |
SWFRTLIVJQMMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8767215.png)
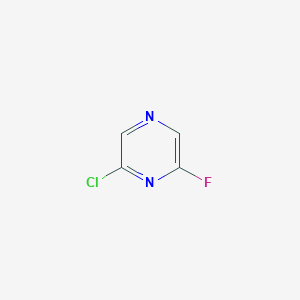
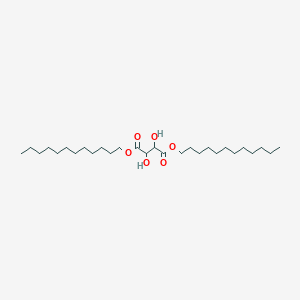
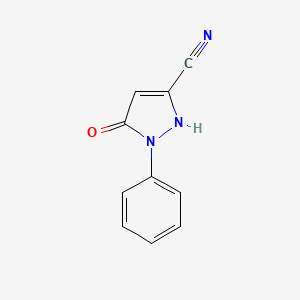
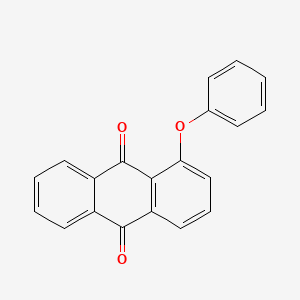
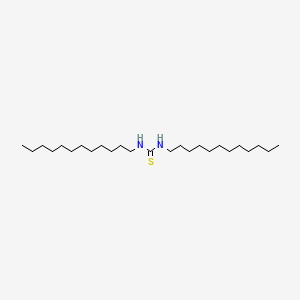
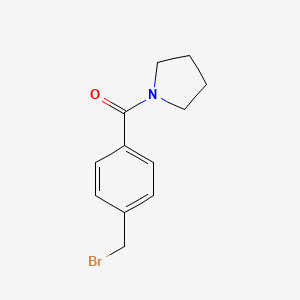
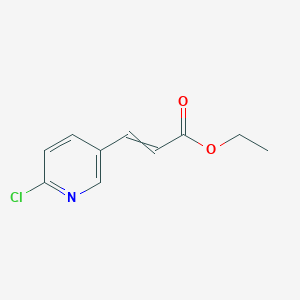
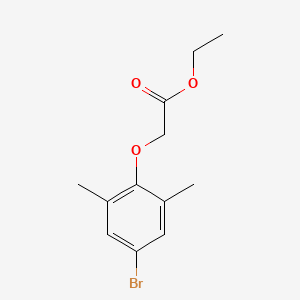
![2-[(2,5-dichloropyridin-4-yl)amino]benzonitrile](/img/structure/B8767279.png)
